molecular formula C23H15ClN4O2 B2778578 2-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291844-63-7

2-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Cat. No.: B2778578
CAS No.: 1291844-63-7
M. Wt: 414.85
InChI Key: ATHODSCUJQKAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C23H15ClN4O2 and its molecular weight is 414.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Studies have focused on the synthesis of phthalazine derivatives, including oxadiazole-linked phthalazin-1(2H)-one compounds, to explore their antimicrobial potential. These compounds have been designed and synthesized with the aim of studying their activity against various bacteria and fungi strains. Several derivatives have shown promising antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents.

  • Synthesis and antimicrobial activity studies have been conducted on condensed [4-(2,4,6-trimethylphenyl)-1(2H)-oxo-phthalazin-2-yl]acetic acid hydrazide derivatives, highlighting their potential in combating microbial infections (El-hashash et al., 2012).
  • Another study focused on the synthesis and antimicrobial evaluation of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, revealing their efficacy against various microbial strains (Sridhara et al., 2010).

Anticancer Evaluation

The exploration of phthalazine derivatives in cancer research has shown that certain compounds exhibit significant anticancer activities. This research avenue is particularly promising for the development of new therapeutic agents against various cancer types.

  • A study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against multiple cancer cell lines, underscoring the therapeutic potential of these compounds (Ravinaik et al., 2021).

Chemical Synthesis and Characterization

Research has also been directed toward the chemical synthesis and characterization of phthalazine derivatives to understand their structural and chemical properties better. This foundational knowledge is crucial for tailoring compounds for specific scientific and therapeutic applications.

  • The synthesis and spectral characterisation of some phthalazinone derivatives have been reported, providing insights into their chemical structures and potential applications in various scientific fields (Mahmoud et al., 2012).

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O2/c1-14-6-4-7-15(12-14)21-25-22(30-27-21)20-18-10-2-3-11-19(18)23(29)28(26-20)17-9-5-8-16(24)13-17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHODSCUJQKAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.